6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MG-2119 is a potent inhibitor of monomeric tau and alpha-synuclein aggregation. This compound has shown significant potential in the research of neurological disorders, particularly in diseases such as Alzheimer’s disease and Parkinson’s disease . MG-2119’s ability to inhibit the aggregation of these proteins makes it a valuable tool in understanding and potentially treating these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MG-2119 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of MG-2119 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as crystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
MG-2119 undergoes various chemical reactions, including:
Oxidation: MG-2119 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on MG-2119.
Substitution: MG-2119 can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
MG-2119 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein aggregation and develop new therapeutic strategies.
Biology: Helps in understanding the mechanisms of protein aggregation and its role in neurodegenerative diseases.
Medicine: Potential therapeutic agent for treating diseases like Alzheimer’s disease and Parkinson’s disease.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
MG-2119 exerts its effects by binding to monomeric tau and alpha-synuclein proteins, preventing their aggregation. This inhibition is achieved through high-affinity binding, which disrupts the normal aggregation process. The molecular targets include tau and alpha-synuclein proteins, and the pathways involved are related to protein aggregation and neurotoxicity .
Comparison with Similar Compounds
Similar Compounds
MG-132: Another inhibitor of protein aggregation but with different specificity and potency.
BMS-986168: Targets tau aggregation but has a different mechanism of action.
Anle138b: Inhibits alpha-synuclein aggregation but with different binding properties
Uniqueness of MG-2119
MG-2119 is unique due to its dual-targeting ability, inhibiting both tau and alpha-synuclein aggregation. This dual-targeting approach provides a more comprehensive strategy for treating neurodegenerative diseases compared to compounds that target only one type of protein aggregation .
Properties
IUPAC Name |
6-[(2-methoxyacetyl)amino]-3-(2-phenylethyl)-N-(2-pyridin-3-yloxypropyl)benzimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4/c1-19(36-22-9-6-11-28-16-22)15-29-27(34)23-13-21(31-25(33)17-35-2)14-24-26(23)32(18-30-24)12-10-20-7-4-3-5-8-20/h3-9,11,13-14,16,18-19H,10,12,15,17H2,1-2H3,(H,29,34)(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOOSSSSVKDEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C2C(=CC(=C1)NC(=O)COC)N=CN2CCC3=CC=CC=C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.